Potent In Vitro Inhibition of TNF-α/TNFR1 Interaction: (Rac)-Benpyrine vs. SPD304
(Rac)-Benpyrine demonstrates potent inhibition of the TNF-α/TNFR1 protein-protein interaction with an IC50 of 0.109 µM [1]. While a direct head-to-head IC50 comparison with the early small-molecule inhibitor SPD304 in the same assay is not available, the literature describes SPD304 and its analogs as having low efficacy and severe adverse effects, which halted their development [2]. The quantitative potency of (Rac)-Benpyrine, combined with its high specificity, represents a significant advance over these earlier, flawed small-molecule candidates [3].
| Evidence Dimension | Inhibition of TNF-α/TNFR1 Interaction |
|---|---|
| Target Compound Data | IC50 = 0.109 µM |
| Comparator Or Baseline | SPD304 and analogs |
| Quantified Difference | N/A (Qualitative improvement: high potency and specificity vs. low efficacy and adverse effects) |
| Conditions | In vitro binding assay |
Why This Matters
This provides a potent and specific small-molecule alternative to early, failed compounds, enabling robust and reliable interrogation of the TNF-α pathway.
- [1] Bertin Bioreagent. rac-Benpyrine - Biochemicals - CAT N°: 36680. Product Datasheet. View Source
- [2] Li, H.; et al. Discovery of an Orally Active Small Molecule TNF-α Inhibitor. Journal of Medicinal Chemistry, 2020. (News report on sohu.com). View Source
- [3] Sun, W.; et al. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. J. Med. Chem. 2020, 63 (14), 8146–8156. View Source
